![molecular formula C18H14O4 B2752142 2-oxo-3-phenyl-2H-chromen-7-yl propanoate CAS No. 869080-09-1](/img/structure/B2752142.png)
2-oxo-3-phenyl-2H-chromen-7-yl propanoate
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Description
2-oxo-3-phenyl-2H-chromen-7-yl propanoate is a chemical compound that belongs to the class of flavonoids. It is a derivative of coumarin and has been found to possess various biological activities.
Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of its derivatives. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .
Bioorganic Chemistry
Coumarin-based fluorescent chemosensors, which include this compound, have been widely employed in bioorganic chemistry . They are used in molecular recognition and materials science .
Pharmacological Activities
The compound has a wide range of pharmacological activities. These include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Anticancer Activity
The compound has shown significant anticancer activity through diverse mechanisms of action. These include inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Antifungal Assay
The compound can be used in antifungal assays . It has been tested against fungal organisms such as Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum .
Antimicrobial Activity
The compound has shown excellent activity against gram-positive bacteria B. subtilis and S. aureus . It has been compared to ampicillin in terms of its antimicrobial activity .
properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-17(19)21-14-9-8-13-10-15(12-6-4-3-5-7-12)18(20)22-16(13)11-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHZPPKFXUYCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-3-phenyl-2H-chromen-7-yl propanoate |
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